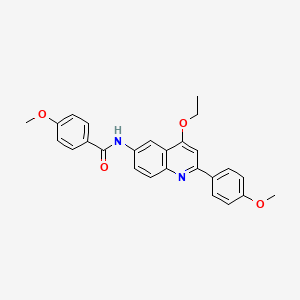
1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 has been studied for its ability to modulate certain pathways in the body, leading to a range of biochemical and physiological effects. In
科学的研究の応用
Pyrimidine Derivatives Research
- Reaction Mechanisms : Studies on pyrimidine derivatives have explored reactions involving various amines. For instance, the reaction of B1 hydrochloride with corresponding amines led to the synthesis of several pyrimidine compounds, including 2-Morpholino derivatives (Takamizawa, Hirai, & Hamashima, 1968).
Synthesis and Evaluation of Analogs
- Anti-inflammatory and Analgesic Properties : Synthesis of ibuprofen analogs, including morpholine derivatives, has been reported. These compounds were evaluated for anti-inflammatory activity, with some showing potent effects (Rajasekaran, Sivakumar, & Jayakar, 1999).
- Novel Heterocyclic Compounds : Research has been conducted on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for analgesic and anti-inflammatory activities, with some demonstrating significant effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Metabolism of Diarylpyrazoles
- In Vitro Metabolism Studies : The in vitro metabolism of diarylpyrazoles, a group of cannabinoid receptor ligands, was studied. These compounds include morpholine and piperidine derivatives, with a focus on their metabolic profiles (Zhang, Ma, Wang, Cole, & Wang, 2005).
Pharmaceutical Synthesis
- CGRP Receptor Inhibition : Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, including piperidine and morpholine derivatives, has been undertaken. The study discusses the challenges in synthesizing these compounds (Cann et al., 2012).
Receptor Binding and Synthesis of Conjugates
- Estrogen Receptor Binding : Synthesis of substituted aminoalkylthiopyrimidines and their evaluation for estrogen receptor binding and cytotoxic activities were conducted. Molecular docking studies with these compounds provided insights into their structure-activity relationship (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antiparkinsonian and Analgesic Activities
- Thiopyrimidine Derivatives : Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives and their evaluation for analgesic and antiparkinsonian activities have been reported (Amr, Maigali, & Abdulla, 2008).
Synthesis of Novel Compounds
- Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized using a Biginelli synthesis approach. The method demonstrated efficiency in synthesizing these derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives : Synthesis and evaluation of anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were conducted. The study found that certain derivatives are potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
特性
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-5-10-20(30-2)11-6-17)28-23-14-9-19(15-22(23)25)27-26(29)18-7-12-21(31-3)13-8-18/h5-16H,4H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLLZDUEZWMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

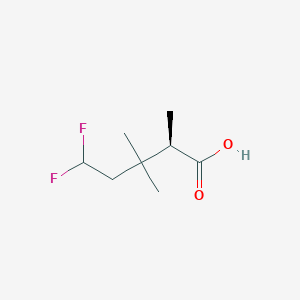

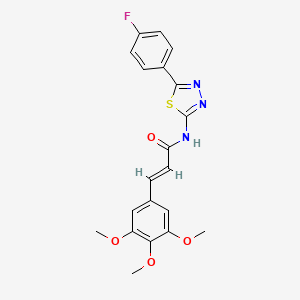
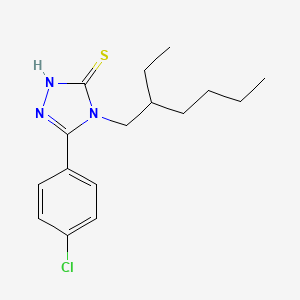
![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
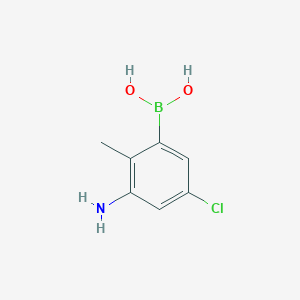
![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)



![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)

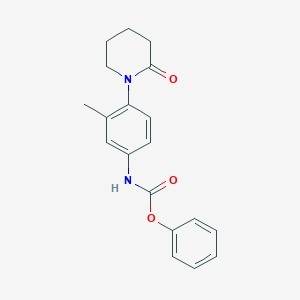
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide](/img/structure/B2758758.png)